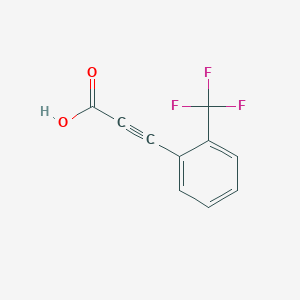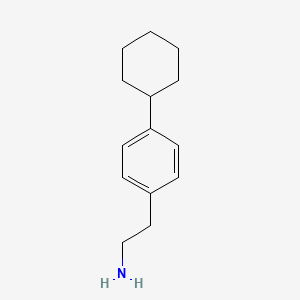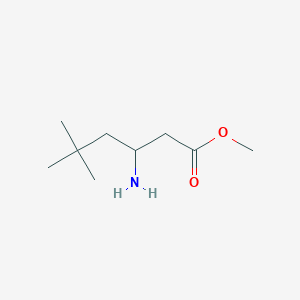
3-(2-(Trifluoromethyl)phenyl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Trifluoromethyl)phenyl)propiolic acid is an organic compound with the molecular formula C10H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propiolic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)propiolic acid can be achieved through several methods. One common approach involves the copper-mediated decarboxylative trifluoromethylation of propiolic acids. This method provides an efficient route to prepare α-trifluoromethyl ketones from propiolic acids, with water playing a significant role as a reactant in the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply. The copper-mediated decarboxylative trifluoromethylation method mentioned earlier could be adapted for industrial-scale production.
化学反应分析
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propiolic acid moiety into other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
3-(2-(Trifluoromethyl)phenyl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 3-(2-(Trifluoromethyl)phenyl)propiolic acid exerts its effects depends on its specific application. In general, the trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets. The exact molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
3-(3-Trifluoromethylphenyl)propionic acid: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
3,5-Bis(trifluoromethyl)hydrocinnamic acid: This compound contains two trifluoromethyl groups on the phenyl ring, providing different chemical properties.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)propiolic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of the propiolic acid moiety also adds to its distinctiveness, offering a range of possible chemical transformations.
属性
分子式 |
C10H5F3O2 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
3-[2-(trifluoromethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,(H,14,15) |
InChI 键 |
FLVZIGGVBAYIAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)









